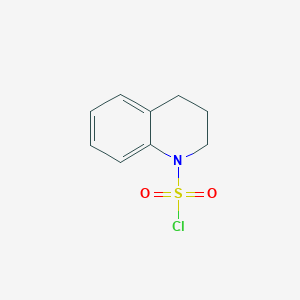
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonyl chloride group attached to the quinoline ring, which makes it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- typically involves the reaction of 3,4-dihydroquinoline with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction can be represented as follows:
3,4-Dihydroquinoline+Chlorosulfonic Acid→1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro-
Industrial Production Methods
In industrial settings, the production of 1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- is carried out in large-scale reactors with precise control over temperature and reaction time. The use of catalysts and solvents may be employed to enhance the reaction efficiency and yield. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
科学的研究の応用
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various quinoline-based compounds.
Biology: Employed in the development of biologically active molecules with potential therapeutic applications.
Medicine: Investigated for its potential use in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- involves the interaction of the sulfonyl chloride group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds with proteins, enzymes, and other biomolecules, thereby modulating their activity. The compound may also interfere with cellular signaling pathways and metabolic processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
3,4-Dihydroquinoline: Lacks the sulfonyl chloride group but shares the quinoline core structure.
Quinoline-2-sulfonyl chloride: Contains a sulfonyl chloride group at a different position on the quinoline ring.
Quinoline-8-sulfonyl chloride: Another positional isomer with the sulfonyl chloride group at the 8-position.
Uniqueness
1(2H)-Quinolinesulfonyl chloride, 3,4-dihydro- is unique due to the presence of the sulfonyl chloride group at the 1-position of the quinoline ring. This specific substitution pattern imparts distinct chemical reactivity and biological activity to the compound, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
特性
CAS番号 |
816449-11-3 |
|---|---|
分子式 |
C9H10ClNO2S |
分子量 |
231.70 g/mol |
IUPAC名 |
3,4-dihydro-2H-quinoline-1-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO2S/c10-14(12,13)11-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6H,3,5,7H2 |
InChIキー |
KZOLMXOHXUCZTK-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)
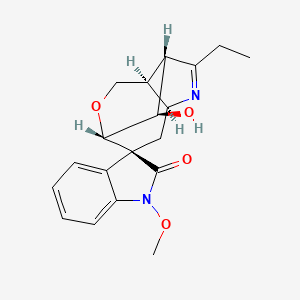
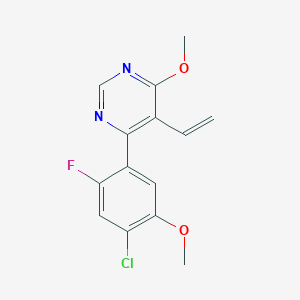
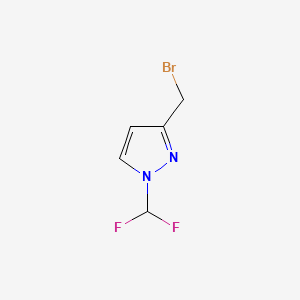
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![{3-[(4-Methoxyphenyl)ethynyl]hept-1-en-2-yl}(trimethyl)stannane](/img/structure/B12514194.png)
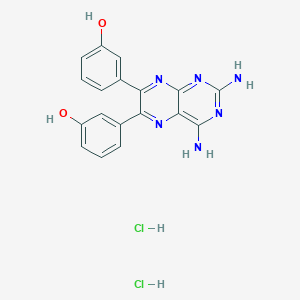
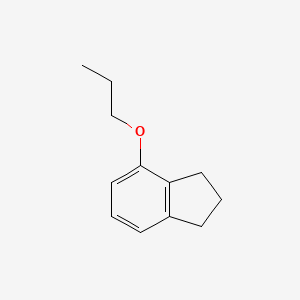
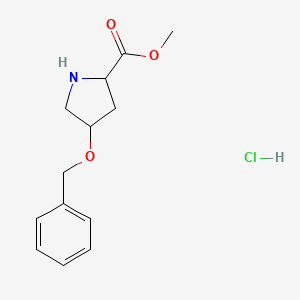
![3-[2-(2-Bromo-1H-indole-3-yl)ethyl]quinazoline-4(3H)-one](/img/structure/B12514216.png)
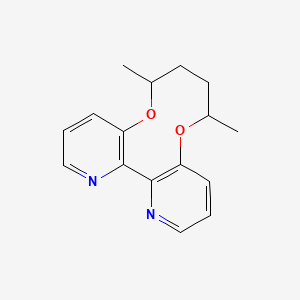
![4-[Bis(4-oxopent-2-en-2-yloxy)indiganyloxy]pent-3-en-2-one](/img/structure/B12514240.png)
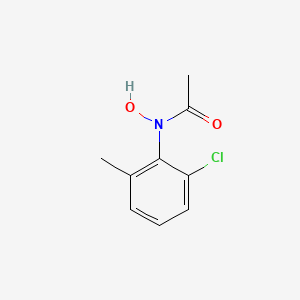
![(6-Bromobenzo[B]thiophen-2-YL)boronic acid](/img/structure/B12514246.png)
